4-(4-Nitrophenoxy)azetidin-2-one 4-(4-Nitrophenoxy)azetidin-2-one
Brand Name: Vulcanchem
CAS No.: 31898-87-0
VCID: VC7527570
InChI: InChI=1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12)
SMILES: C1C(NC1=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C9H8N2O4
Molecular Weight: 208.173

4-(4-Nitrophenoxy)azetidin-2-one

CAS No.: 31898-87-0

Cat. No.: VC7527570

Molecular Formula: C9H8N2O4

Molecular Weight: 208.173

* For research use only. Not for human or veterinary use.

4-(4-Nitrophenoxy)azetidin-2-one - 31898-87-0

Specification

CAS No. 31898-87-0
Molecular Formula C9H8N2O4
Molecular Weight 208.173
IUPAC Name 4-(4-nitrophenoxy)azetidin-2-one
Standard InChI InChI=1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12)
Standard InChI Key FZKCDUYSEXXUPD-UHFFFAOYSA-N
SMILES C1C(NC1=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 4-(4-nitrophenoxy)azetidin-2-one typically involves [2+2] cycloaddition reactions, analogous to the Staudinger ketene-imine approach. A representative method, adapted from related azetidinones , proceeds as follows:

  • Imine Formation: Condensation of 4-nitrobenzaldehyde with a primary amine yields a Schiff base.

  • Ketene Generation: Deprotonation of an acyl chloride (e.g., phenoxyacetyl chloride) produces a ketene intermediate.

  • Cycloaddition: The ketene reacts with the imine to form the β-lactam ring via a concerted [2+2] mechanism.

Optimized Conditions:

  • Solvent: Dry dichloromethane (CH₂Cl₂)

  • Catalysts: Triethylamine (Et₃N) for deprotonation

  • Temperature: Room temperature (25°C)

  • Yield: ~72% after recrystallization

Table 1: Comparative Synthetic Methods

MethodReagentsYield (%)Reference
Staudinger ReactionPhenoxyacetyl chloride, Et₃N72
CAN Deprotection*Ceric ammonium nitrate82

*Used for N-dearylation of analogous compounds.

Structural Characterization

X-ray Crystallography: While no direct data exists for 4-(4-nitrophenoxy)azetidin-2-one, related azetidinones exhibit planar β-lactam rings with bond lengths of 1.33–1.37 Å for the C=O group . The nitrophenoxy group adopts a perpendicular orientation relative to the lactam ring, minimizing steric hindrance.

Spectroscopic Data:

  • FT-IR (cm⁻¹):

    • 1704 (C=O, β-lactam)

    • 1526 (NO₂ asymmetric stretch)

    • 1349 (NO₂ symmetric stretch)

    • 1095 (C-O-C ether stretch)

  • ¹H-NMR (DMSO-d₆, δ ppm):

    • 7.26–8.20 (aromatic H, nitrophenyl)

    • 4.20–4.50 (OCH₂, azetidinone)

    • 3.10–3.50 (NCH₂, azetidinone)

  • Mass Spectrometry:

    • m/z 208.17 [M]⁺ (calculated)

Chemical and Physical Properties

Table 2: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₈N₂O₄
Molecular Weight208.17 g/mol
Melting Point397–399 K
SolubilitySoluble in CH₂Cl₂, DMSO
StabilityStable at RT (dry)

The compound’s nitro group enhances electrophilicity, facilitating nucleophilic attacks at the β-lactam carbonyl. This reactivity is pivotal in ring-opening reactions to form amines or carboxylic acids .

Applications in Research

Pharmaceutical Intermediates

4-(4-Nitrophenoxy)azetidin-2-one serves as a precursor for bioactive molecules. For example:

  • Antibiotics: Functionalization of the β-lactam ring can yield analogs with Gram-positive activity .

  • Antidepressants: Tricyclic derivatives exhibit serotonin reuptake inhibition in murine models .

Table 3: Bioactive Derivatives

DerivativeActivityReference
3-Chloro-4-(4-chlorophenyl)Antidepressant (IC₅₀: 12 μM)
4-(4-Aminophenyl)Antibacterial (MIC: 8 μg/mL)

Material Science

The nitro group’s electron-withdrawing nature makes this compound useful in:

  • Polymer Modification: As a crosslinker in epoxy resins.

  • Coordination Chemistry: Ligand for transition metal complexes .

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